molecular formula C14H21N5O2 B14010920 3-Ethyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione CAS No. 7702-24-1

3-Ethyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione

Cat. No.: B14010920
CAS No.: 7702-24-1
M. Wt: 291.35 g/mol
InChI Key: YKJNCCWDRDIHBR-UHFFFAOYSA-N
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Description

3-Ethyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione is a synthetic compound with a complex structure that includes a purine core substituted with ethyl, methyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3-Ethyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

7702-24-1

Molecular Formula

C14H21N5O2

Molecular Weight

291.35 g/mol

IUPAC Name

3-ethyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C14H21N5O2/c1-4-19-11-10(12(20)17(3)14(19)21)16(2)13(15-11)18-8-6-5-7-9-18/h4-9H2,1-3H3

InChI Key

YKJNCCWDRDIHBR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)C

Origin of Product

United States

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